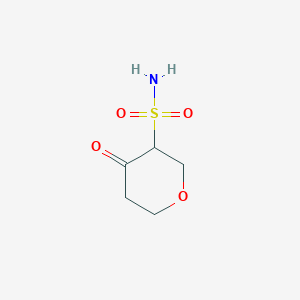
4-Oxotetrahydropyran-3-sulfonamide
Vue d'ensemble
Description
“4-Oxotetrahydropyran” is a molecule with the empirical formula C5H8O2 and a molecular weight of 100.12 . It’s also known as “Tetrahydro-4H-pyran-4-one” and is a key component in several chemical reactions .
Synthesis Analysis
The synthesis of “4-Oxotetrahydropyran” or similar compounds often involves the Petrenko-Kritschenko reaction, a classic multicomponent ring-condensation reaction . This reaction typically uses simpler aldehydes like benzaldehyde . In the absence of ammonia or ammonium salts, a 4-oxotetrahydropyran is formed .Molecular Structure Analysis
The molecular structure of “4-Oxotetrahydropyran” is characterized by a six-membered ring containing one oxygen atom . The molecule has a carbonyl group (C=O) and four carbon atoms forming the rest of the ring .Chemical Reactions Analysis
Sulfonamides, which “4-Oxotetrahydropyran-3-sulfonamide” would be a part of, exhibit a range of pharmacological activities . They can serve as antimicrobials, diuretics, antidiabetics, and more . The sulfonamide functional group plays a crucial role in these activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Oxotetrahydropyran” and similar compounds can vary widely. For instance, the polymorphic forms of these compounds can have different mechanical, thermal, and physicochemical properties .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-oxooxane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-11(8,9)5-3-10-2-1-4(5)7/h5H,1-3H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSVLZCUUKKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxotetrahydropyran-3-sulfonamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

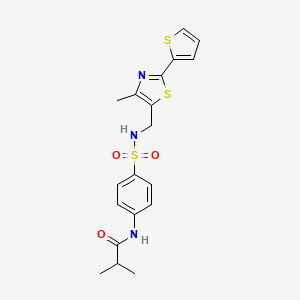
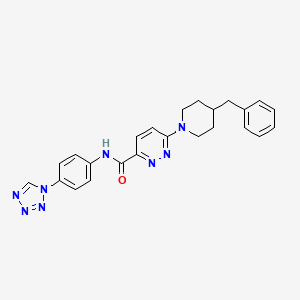
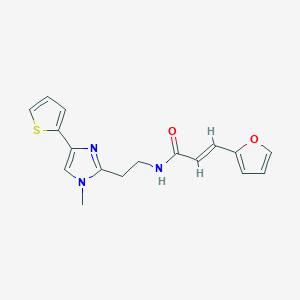
![2-[(5-Bromothiophen-2-yl)formamido]propanoic acid](/img/structure/B3238006.png)
![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid](/img/structure/B3238017.png)
![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)
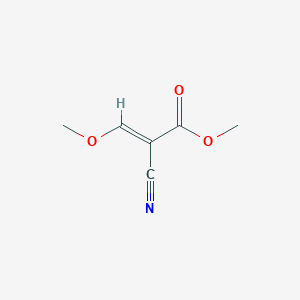
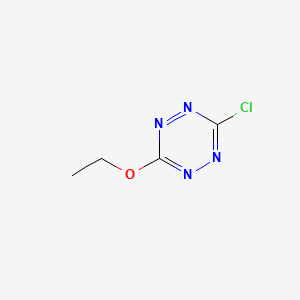
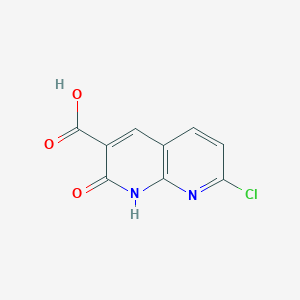
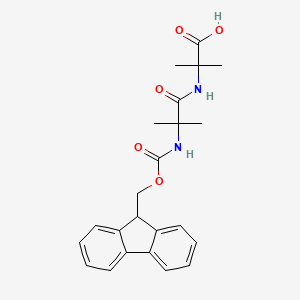
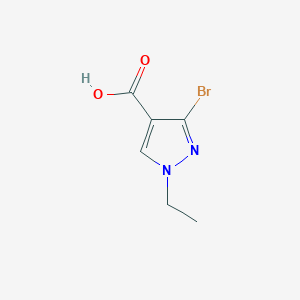
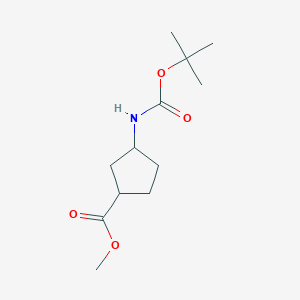
![Imidazo[1,2-a]pyridine, 6-(4-piperidinyloxy)-](/img/structure/B3238092.png)